molecular formula C13H13N3O B578331 4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclopentane]-5-carbonitrile CAS No. 1272756-16-7

4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclopentane]-5-carbonitrile

Cat. No. B578331
M. Wt: 227.267
InChI Key: IROLGSVICKCBJQ-UHFFFAOYSA-N
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Description

“4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1’-cyclopentane]-5-carboxylic Acid” is a useful research chemical . It has a molecular formula of C13H14N2O3 and a molecular weight of 246.262 .


Synthesis Analysis

A series of novel oxo-spiro chromene Schiff’s bases were synthesized by condensing 2,7-diamino-2’-oxospiro[chromene-4,3’-indoline]-3-carbonitrile, and series of aromatic aldehydes . The reactivity of the process depends on the electronic properties of the aromatic ring of the isatin .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a spiro[1,2,3,4-tetrahydroquinazoline-2,1’-cyclopentane] core with an oxo group at the 4-position .


Chemical Reactions Analysis

The reactivity of the process with the electronic properties of the aromatic ring of the isatin was studied. Derivative 2ab′ (40% yield), with two methyl groups in its structure, was less reactive than those bearing an electron-withdrawing group in their structures (2aa′, 2ac′ and 2ad′ (65%–82% yield)) or the one without substituent (2a (55% yield)) .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound 2-Amino-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, similar in structure to 4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclopentane]-5-carbonitrile, has been synthesized by reacting cyclohexanone with 2-benzylidenemalononitrile in the presence of ammonium acetate. This process demonstrated the reactivity of the compound towards various chemicals and also reported its antimicrobial activity (Elkholy & Morsy, 2006).

Antifungal Properties

  • A series of compounds including 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile and its analogues, which are structurally related to the compound , were synthesized and evaluated for their antifungal activity. The study provided insights into the relationship between functional group variation and biological activity (Gholap et al., 2007).

Antioxidant Activity

  • The antioxidant activity of novel fused heterocyclic compounds derived from Tetrahydropyrimidine Derivative, which includes a similar structural framework as 4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclopentane]-5-carbonitrile, has been investigated. This research highlighted the potential of these compounds in antioxidant applications (Salem et al., 2015).

Potential in Anticancer Therapy

  • Novel quinolines carrying various moieties, including a biologically active quinoline nucleus similar to the compound , were synthesized and evaluated for their cytotoxic activity against the breast cancer cell line MCF7. This study indicates the potential of such compounds in anticancer therapy (Ghorab et al., 2016).

Charge Transport Properties

  • An investigation into the optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, structurally related to 4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclopentane]-5-carbonitrile, was conducted using a DFT approach. This study provides valuable insights into the electronic and optical properties of these compounds (Irfan et al., 2020).

Safety And Hazards

The safety data sheet suggests avoiding dust formation, breathing mist, gas or vapors, and contacting with skin and eye. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

4-oxospiro[1,3-dihydroquinazoline-2,1'-cyclopentane]-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c14-8-9-4-3-5-10-11(9)12(17)16-13(15-10)6-1-2-7-13/h3-5,15H,1-2,6-7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IROLGSVICKCBJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)NC3=CC=CC(=C3C(=O)N2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401134884
Record name Spiro[cyclopentane-1,2′(1′H)-quinazoline]-5′-carbonitrile, 3′,4′-dihydro-4′-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxospiro[1,2,3,4-tetrahydroquinazoline-2,1'-cyclopentane]-5-carbonitrile

CAS RN

1272756-16-7
Record name Spiro[cyclopentane-1,2′(1′H)-quinazoline]-5′-carbonitrile, 3′,4′-dihydro-4′-oxo-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1272756-16-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Spiro[cyclopentane-1,2′(1′H)-quinazoline]-5′-carbonitrile, 3′,4′-dihydro-4′-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401134884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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